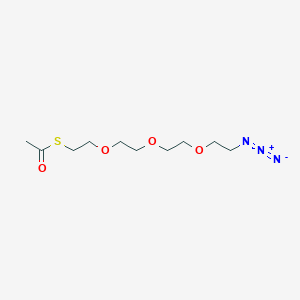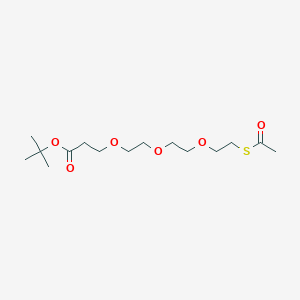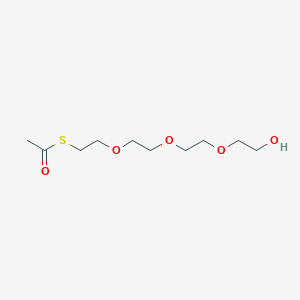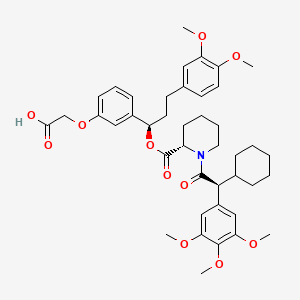
SB 772077B dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SB 772077B dihydrochloride is an aminofurazan-based Rho kinase (ROCK) inhibitor . It has IC50 values of 5.6 nM and 6 nM toward ROCK1 and ROCK2, respectively . This compound is used for scientific research .
Molecular Structure Analysis
The molecular formula of SB 772077B dihydrochloride is C15H20Cl2N8O2 . Its molecular weight is 415.28 . The chemical name is (3S)-1-[[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yl]carbonyl]-3-pyrrolidinamine dihydrochloride .Physical And Chemical Properties Analysis
SB 772077B dihydrochloride is a white to off-white solid . It is soluble to 100 mM in water and to 100 mM in DMSO . It should be stored at 4°C, sealed, and away from moisture .Aplicaciones Científicas De Investigación
Vasodilation
SB 772077B dihydrochloride exhibits vasodilator activity that is more potent than Y-27632 or Fasudil . This means it can help in expanding blood vessels, which can be beneficial in conditions like hypertension.
Decreasing Pulmonary Arterial Blood Pressure
This compound has been shown to decrease pulmonary arterial blood pressures . This could potentially make it useful in the treatment of conditions like pulmonary hypertension.
Decreasing Systemic Arterial Blood Pressure
In addition to decreasing pulmonary arterial blood pressures, SB 772077B dihydrochloride also decreases systemic arterial blood pressures . This could make it a potential candidate for treating systemic hypertension.
Increasing Cardiac Output
SB 772077B dihydrochloride has been found to increase cardiac output . This means it could potentially improve the amount of blood the heart pumps, which could be beneficial in conditions like heart failure.
Inhibition of Rho-Kinase (ROCK)
As a potent Rho-kinase (ROCK) inhibitor, SB 772077B dihydrochloride could have applications in various research areas where ROCK plays a crucial role . ROCK is involved in various cellular functions, including cell contraction, motility, proliferation, and apoptosis.
Anti-Inflammatory Activities
Some studies suggest that Rho-kinase inhibitors may have anti-inflammatory activities . Therefore, SB 772077B dihydrochloride could potentially be used in research related to inflammation and related diseases.
Mecanismo De Acción
Target of Action
SB 772077B dihydrochloride is an aminofurazan-based Rho kinase (ROCK) inhibitor . It primarily targets ROCK1 and ROCK2 , with IC50 values of 5.6 nM and 6 nM respectively . ROCK1 and ROCK2 are serine/threonine kinases that play critical roles in various cellular processes such as cell motility, proliferation, and apoptosis.
Mode of Action
As a ROCK inhibitor, SB 772077B dihydrochloride binds to the ATP-binding site of ROCK1 and ROCK2, thereby preventing the phosphorylation of their downstream targets . This inhibits the activity of ROCK1 and ROCK2, leading to changes in cell behavior.
Biochemical Pathways
The inhibition of ROCK1 and ROCK2 affects several biochemical pathways. These kinases are involved in the regulation of actin cytoskeleton, cell adhesion, and motility through the phosphorylation of several substrates such as myosin light chain and LIM kinases . By inhibiting ROCK1 and ROCK2, SB 772077B dihydrochloride can affect these pathways and their downstream effects.
Pharmacokinetics
Its solubility in water and dmso suggests that it could be well-absorbed and distributed in the body. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would require further investigation.
Safety and Hazards
While specific safety and hazard information for SB 772077B dihydrochloride is not available, general safety measures for handling such compounds include wearing safety goggles with side-shields, protective gloves, and impervious clothing . It’s also recommended to use a suitable respirator . The product should be kept away from drains, water courses, or the soil .
Propiedades
IUPAC Name |
[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-[(3S)-3-aminopyrrolidin-1-yl]methanone;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O2.2ClH/c1-2-23-12-9(15(24)22-4-3-8(16)7-22)5-18-6-10(12)19-14(23)11-13(17)21-25-20-11;;/h5-6,8H,2-4,7,16H2,1H3,(H2,17,21);2*1H/t8-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSROPTGRSYJPJY-JZGIKJSDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=NC=C2C(=O)N3CCC(C3)N)N=C1C4=NON=C4N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=NC=C2C(=O)N3CC[C@@H](C3)N)N=C1C4=NON=C4N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2~{r})-2-[5-[3-Chloranyl-2-Methyl-4-[2-(4-Methylpiperazin-1-Yl)ethoxy]phenyl]-6-(5-Fluoranylfuran-2-Yl)thieno[2,3-D]pyrimidin-4-Yl]oxy-3-[2-[[2-[2,2,2-Tris(Fluoranyl)ethyl]pyrazol-3-Yl]methoxy]phenyl]propanoic Acid](/img/structure/B610636.png)









